molecular formula C7H16Cl2N2O B6189760 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride CAS No. 2648961-11-7

3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride

Cat. No.: B6189760
CAS No.: 2648961-11-7
M. Wt: 215.1
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Description

3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: N-oxides of 3-(aminomethyl)-1-methylpiperidin-2-one.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)piperidine
  • 1-methylpiperidin-2-one
  • 3-(aminomethyl)-1-ethylpiperidin-2-one

Uniqueness

3-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and solubility, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2648961-11-7

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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